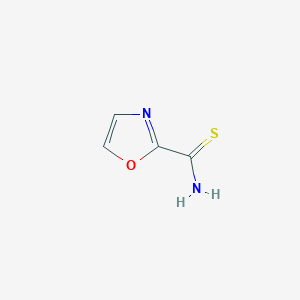

Oxazole-2-carbothioic acid amide

Description

BenchChem offers high-quality Oxazole-2-carbothioic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole-2-carbothioic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-oxazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQTQGTVIOIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717013 | |

| Record name | 1,3-Oxazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-25-9 | |

| Record name | 2-Oxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Oxazole-2-carbothioic acid amide

Executive Summary

The synthesis of Oxazole-2-carbothioic acid amide represents a specific challenge in heterocyclic chemistry due to the unique reactivity of the oxazole C2 position. Unlike the C4 and C5 positions, C2 is significantly more acidic (

This guide outlines a robust, scalable synthetic pathway designed to mitigate ring fragmentation while ensuring high conversion to the thioamide moiety. The strategy prioritizes the thionation of oxazole-2-carboxamide using Lawesson’s Reagent, supported by a reliable upstream generation of the amide via controlled C2-lithiation.

Retrosynthetic Analysis

The strategic disconnection relies on the functional group interconversion (FGI) of the carbonyl oxygen to sulfur. The immediate precursor is Oxazole-2-carboxamide . This intermediate is best accessed via electrophilic trapping of the labile 2-lithiooxazole species.

Logical Pathway

-

Target: Oxazole-2-carbothioic acid amide

-

Precursor: Oxazole-2-carboxamide

-

Key Intermediate: Ethyl oxazole-2-carboxylate

-

Starting Material: Oxazole

Figure 1: Retrosynthetic disconnection showing the linear progression from the parent heterocycle.

Experimental Protocols

Phase 1: Synthesis of Ethyl Oxazole-2-carboxylate

Critical Mechanism: The C2-proton of oxazole is removed by n-BuLi at cryogenic temperatures. The resulting 2-lithiooxazole is in equilibrium with its ring-opened isocyanide isomer. To prevent decomposition, the temperature must be strictly maintained below -70 °C, and the electrophile (ethyl chloroformate) must be added rapidly.

Reagents:

-

Oxazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Ethyl chloroformate (1.2 equiv)

-

THF (anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.5 M concentration relative to oxazole).

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add oxazole. Then, add n-BuLi dropwise over 20 minutes via syringe pump. Crucial: Maintain internal temperature < -70 °C to prevent ring opening.

-

Equilibration: Stir for 20 minutes at -78 °C. The solution typically turns yellow/orange.

-

Trapping: Add ethyl chloroformate (neat) in a single rapid portion (or dropwise if scale >10g, but ensure rapid mixing).

-

Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the ester.

Phase 2: Conversion to Oxazole-2-carboxamide

Mechanism: Standard nucleophilic acyl substitution.

Protocol:

-

Dissolve Ethyl oxazole-2-carboxylate in methanol (0.5 M).

-

Cool to 0 °C.

-

Bubble anhydrous ammonia gas through the solution for 30 minutes, or add 7N

in MeOH (5 equiv). -

Seal the vessel and stir at Room Temperature (RT) for 12–18 hours.

-

Concentrate in vacuo. The product often precipitates as a white solid; triturate with cold diethyl ether to purify.

Phase 3: Thionation to Oxazole-2-carbothioic acid amide

Mechanism: Lawesson’s Reagent (LR) converts the carbonyl oxygen to sulfur via a thia-oxaphosphetane intermediate. This method is superior to

Reagents:

-

Oxazole-2-carboxamide (1.0 equiv)

-

Lawesson’s Reagent (0.6 equiv)

-

Toluene (anhydrous)

Protocol:

-

Setup: In a dry flask, suspend Oxazole-2-carboxamide in anhydrous toluene (0.2 M).

-

Addition: Add Lawesson’s Reagent.

-

Reaction: Heat to reflux (110 °C) under argon. Monitor by TLC (the thioamide is typically less polar and UV active). Reaction time is usually 2–6 hours.

-

Workup: Cool to RT. The thioamide may crystallize upon cooling. If not, concentrate the solvent.

-

Purification: Thioamides can be unstable on silica gel. Rapid filtration through a short plug of neutral alumina or recrystallization from ethanol/water is recommended.

-

Note: Thioamides have a distinct, pungent odor. Work in a well-ventilated fume hood.

-

Quantitative Data Summary

| Parameter | Phase 1 (Ester) | Phase 2 (Amide) | Phase 3 (Thioamide) |

| Limiting Reagent | Oxazole | Ethyl oxazole-2-carboxylate | Oxazole-2-carboxamide |

| Temperature | -78 °C to 0 °C | 0 °C to 25 °C | 110 °C (Reflux) |

| Time | 3 h | 12–18 h | 2–6 h |

| Typical Yield | 65–75% | 85–95% | 70–85% |

| Key Risk | Ring opening (Temp control) | Hydrolysis (keep dry) | Product degradation on Silica |

Mechanistic & Workflow Visualization

The following diagram illustrates the critical decision points and mechanistic flow for the thionation step, which is the core transformation of this guide.

Figure 2: Mechanistic workflow of the Lawesson's Reagent mediated thionation.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed.

-

Physical State: Yellowish crystalline solid.

-

1H NMR (

):-

The amide

protons, which appear broad around 6.0–7.5 ppm in the carboxamide, will shift significantly downfield to 8.5–10.0 ppm in the thioamide due to the anisotropy of the C=S bond and increased acidity. -

Oxazole ring protons (C4-H and C5-H) typically appear as doublets or singlets between 7.0–8.0 ppm.

-

-

IR Spectroscopy:

-

Disappearance of the strong C=O stretch (~1680 cm⁻¹).

-

Appearance of the C=S stretch (typically 1000–1200 cm⁻¹, though often weaker and coupled).

-

-

Mass Spectrometry: M+ peak at MW + 16 mass units relative to the amide (Oxygen [16] replaced by Sulfur [32]).

References

-

General Oxazole Lithiation: Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: Lithiation and Nucleophilic Addition." Journal of Organic Chemistry. Link

-

Lawesson's Reagent Protocol: Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews. Link

-

Thioamide Synthesis Review: Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews. Link

-

Oxazole Chemistry Overview: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

An In-Depth Technical Guide to the Robinson-Gabriel Synthesis of Oxazole Derivatives

Introduction: The Enduring Relevance of the Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a cornerstone in the design of novel therapeutic agents.[1][2] Oxazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antibacterial properties.[1][3] This has led to their incorporation into numerous clinically approved drugs and natural products of significant interest, such as Diazonamide A and Mycalolide A.[1][4]

Among the classical methods for constructing this vital heterocyclic system, the Robinson-Gabriel synthesis, first described in the early 20th century, remains a powerful and relevant strategy.[4] This guide provides a detailed exploration of the Robinson-Gabriel synthesis, from its core mechanism and classical protocols to modern, field-proven modifications designed to overcome its inherent limitations. We will delve into the causality behind experimental choices, offer validated protocols, and provide troubleshooting insights for researchers, scientists, and drug development professionals seeking to leverage this synthesis for the creation of novel oxazole derivatives.

Part 1: The Core Mechanism - A Stepwise Deconstructive Analysis

The Robinson-Gabriel synthesis is fundamentally the cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[4] The reaction necessitates a dehydrating agent to facilitate the intramolecular cyclization and subsequent elimination of water.[4] Understanding the mechanism is paramount to troubleshooting and optimizing the reaction for specific substrates.

The process can be broken down into four critical steps:

-

Enolization: The reaction is initiated by the acid-catalyzed enolization of the ketone. The amide carbonyl is less basic and less likely to be protonated initially. This step is crucial as it positions the nucleophilic enol oxygen for the subsequent intramolecular attack.

-

Intramolecular Cyclization: The enol oxygen attacks the electrophilic carbon of the protonated amide (or an amide activated by the dehydrating agent). This key ring-forming step generates a protonated 5-hydroxyoxazoline intermediate (a hemiaminal ether).

-

Dehydration Step 1: The hydroxyl group of the oxazoline intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Dehydration Step 2 & Aromatization: The departure of the water molecule is accompanied by the removal of a proton from the adjacent carbon, leading to the formation of the stable, aromatic oxazole ring.

This mechanistic pathway underscores the critical role of the cyclodehydrating agent, which not only catalyzes the reaction but also drives the equilibrium towards the product by consuming the water generated.

Caption: The mechanistic pathway of the Robinson-Gabriel Synthesis.

Part 2: The Classical Approach vs. Modern Innovations

Scope and Limitations of Traditional Methods

Historically, the Robinson-Gabriel synthesis has been performed using strong protic acids like concentrated sulfuric acid (H₂SO₄) or reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) at high temperatures.[4][5] While effective for robust substrates, these harsh conditions present significant limitations:

-

Substrate Sensitivity: Acid-sensitive functional groups within the R¹ or R² side chains are often incompatible, leading to degradation, charring, and low yields.[5]

-

Byproduct Formation: Strong acids can cause side reactions, such as sulfonation, or hydrolysis of the starting amide before cyclization can occur.[5]

-

Low Yields: For complex or sensitive molecules, the aggressive conditions frequently result in decomposition and polymerization, significantly reducing the yield of the desired oxazole.[5]

Modern Cyclodehydrating Agents: A Comparative Analysis

The demand for milder and more selective synthetic routes, particularly in drug discovery, has spurred the development of numerous alternative cyclodehydrating agents. The choice of reagent is a critical experimental decision that directly impacts reaction efficiency, yield, and purity.

| Reagent System | Typical Conditions | Advantages | Disadvantages & Common Byproducts |

| Conc. H₂SO₄ | Acetic Anhydride, Neat, 90-120°C | Inexpensive, readily available. | Harsh conditions, charring, low yields for sensitive substrates, sulfonation byproducts.[5] |

| POCl₃ / PCl₅ | DMF, Dioxane, Neat, 90-110°C | Effective for many substrates, moderate conditions. | Can be corrosive, generates hazardous byproducts. |

| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, 100-160°C | Can provide better yields than H₂SO₄ for some substrates. | Highly viscous, difficult to work with, requires high temperatures.[5] |

| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (THF, Dioxane), RT to Reflux | Mild conditions, suitable for solid-phase synthesis.[4][5] | Expensive, can be overly reactive for some substrates.[5] |

| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN, Room Temperature | Two-step process from β-hydroxy amides, very mild, high functional group tolerance.[4][5] | Multi-step, expensive reagents, stoichiometric waste.[5] |

| Burgess Reagent | THF, Microwave Irradiation | Mild, rapid reaction times under microwave conditions.[6] | Expensive, moisture-sensitive. |

Part 3: Field-Proven Experimental Protocol

This section provides a detailed, two-step protocol for the synthesis of a 2,5-disubstituted oxazole from a β-hydroxy amide, a common precursor. This modern approach, popularized by Wipf and others, utilizes a Dess-Martin periodinane (DMP) oxidation followed by a mild cyclodehydration, circumventing the harsh conditions of the classic Robinson-Gabriel.[4]

Step A: Oxidation of β-Hydroxy Amide to 2-Acylamino-ketone

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Monitoring: Stir the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed, indicating full conversion to the intermediate β-keto amide.[5]

-

Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-keto amide is often used directly in the next step without further purification.

Step B: Cyclodehydration to the Oxazole

-

Preparation: Dissolve the crude β-keto amide from Step A in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or THF).

-

Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq) to the solution.

-

Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitoring: Monitor the formation of the oxazole product by TLC or LC-MS.[5]

-

Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[5]

Caption: A modern two-step workflow for oxazole synthesis.

Part 4: Troubleshooting and Self-Validating Systems

A robust protocol is a self-validating one. Monitoring and understanding potential failure points are key to success.

-

Problem 1: Low Yield & Tar Formation.

-

Cause: Reaction conditions are too harsh, leading to substrate decomposition. This is common with classical H₂SO₄ methods.[5]

-

Solution: Switch to a milder dehydrating agent from the comparative table, such as TFAA or the PPh₃/I₂ system. If using a classical method, lower the reaction temperature and carefully monitor the reaction to avoid unnecessarily long heating times.[5]

-

-

Problem 2: Incomplete or Sluggish Reaction.

-

Cause: The activation energy for cyclodehydration is not being met, or the chosen dehydrating agent is too weak for the specific substrate.[5]

-

Solution: Consider a moderate increase in the stoichiometry of the dehydrating agent. Alternatively, switch to a more powerful agent (e.g., from TFAA to POCl₃). Microwave-assisted synthesis can also be employed to reduce reaction times and drive the reaction to completion by minimizing thermal degradation.[5][6]

-

-

Problem 3: Hydrolysis of Starting Material.

-

Cause: Presence of water in the reaction mixture, which can facilitate the hydrolysis of the amide bond in the 2-acylamino-ketone precursor, especially under strongly acidic conditions.[5]

-

Solution: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere to prevent atmospheric moisture contamination.[5]

-

Conclusion

The Robinson-Gabriel synthesis, while over a century old, continues to be a cornerstone reaction for the formation of the medicinally vital oxazole ring. Its classical form, though powerful, is often limited by harsh conditions. The true utility of this reaction in modern drug development is realized through the adoption of milder, more functional-group-tolerant cyclodehydration systems. By understanding the core mechanism, making informed choices about reagents, and implementing robust, monitored protocols, researchers can effectively harness the Robinson-Gabriel synthesis and its variants to construct complex oxazole derivatives, paving the way for the discovery of new and potent therapeutic agents.

References

-

Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry. [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. (2025). Retrieved February 12, 2026, from [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). Synthetic Communications. [Link]

-

Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Honors Theses. [Link]

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Robinson–Gabriel synthesis | Request PDF. (2006). ResearchGate. [Link]

-

Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 12, 2026, from [Link]

-

Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved February 12, 2026, from [Link]

-

Robinson–Gabriel synthesis. (2006). ResearchGate. [Link]

-

Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1976). The Journal of Organic Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

-

Robinson–Gabriel synthesis | Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. (2009). ResearchGate. [Link]

-

Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. (2014). The Journal of Organic Chemistry. [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (2017). Chemical Communications. [Link]

-

Synthesis of 2-oxazolines - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis of 2,5-Disubstituted Oxazoles. (2017). Synfacts. [Link]

-

Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram. (2020). ResearchGate. [Link]

-

Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. (2022). ChemRxiv. [Link]

-

Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. (2008). Journal of Combinatorial Chemistry. [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF. (2012). ResearchGate. [Link]

-

Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. (2010). Organic Letters. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]

-

Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Fluorinated Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. (2022). The Journal of Organic Chemistry. [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (2007). Organic Letters. [Link]

-

Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Characterization of Oxazole-2-carbothioic acid amide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the characterization of Oxazole-2-carbothioic acid amide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its synthesis, purification, and analytical characterization. The guide emphasizes the rationale behind experimental choices and provides field-proven insights to ensure technical accuracy and reproducibility.

Introduction to Oxazole-2-carbothioic acid amide

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in determining the compound's biological activity.[1] Oxazole-2-carbothioic acid amide, with a carbothioamide group at the C2 position, presents a unique structure for potential therapeutic applications. The thioamide functional group is known to be a bioisostere of the amide group and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of Oxazole-2-carbothioic acid amide

| Property | Value | Source |

| CAS Number | 885274-25-9 | [3] |

| Molecular Formula | C₄H₄N₂OS | [3] |

| Molecular Weight | 128.16 g/mol | [3] |

| Appearance | Expected to be a solid | - |

| Purity | ≥ 97% (Commercially available) | [4] |

| Storage Conditions | 0-8 °C | [4][5] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of Oxazole-2-carbothioic acid amide involves the reaction of an appropriate α-haloketone with a primary amide, a common method for oxazole formation.[6] A plausible multi-step synthesis is outlined below.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

Technical Guide: IR Spectroscopy of Oxazole Compounds

Executive Summary: The Oxazole Bioisostere

In modern drug discovery, the oxazole ring (1,3-oxazole) is a critical pharmacophore, serving as a bioisostere for carboxylic acids, amides, and esters. Its ability to modulate metabolic stability and lipophilicity without significantly altering the steric profile of a lead compound makes it indispensable in programs targeting GPCRs and enzyme inhibitors (e.g., Tafamidis, Oxaprozin).

However, the synthetic pathways to oxazoles—such as the Robinson-Gabriel synthesis or van Leusen reaction—often yield isomeric byproducts, specifically isoxazoles (1,2-oxazole). Distinguishing these isomers and verifying the integrity of the heterocyclic core is a primary challenge.

This guide provides a rigorous, field-proven framework for using Infrared (IR) Spectroscopy to characterize oxazole compounds. It moves beyond basic peak assignment to offer a diagnostic system for structural validation, distinguishing isomers, and assessing intermolecular interactions (hydrogen bonding) critical for binding affinity.

Fundamentals of Oxazole IR Signatures

The oxazole ring (

Diagnostic Band Assignment Table

The following table synthesizes data from gas-phase studies and solid-state pharmaceutical analysis.

| Functional Group / Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |

| C-H Stretch (Heteroaromatic) | 3080 – 3160 | Weak/Med | Higher frequency than benzenoid C-H due to ring strain and electronegativity of O/N. |

| C=N Ring Stretch | 1550 – 1610 | Strong | Primary Diagnostic. Position is sensitive to C2 substitution. Conjugation with phenyl rings shifts this to ~1580 cm⁻¹. |

| Ring Skeletal Vibration | 1470 – 1520 | Med/Strong | Mixed mode involving C=C and C-N bonds. Often appears as a doublet in 2,5-disubstituted oxazoles. |

| C-O-C Asymmetric Stretch | 1080 – 1150 | Strong | Characteristic "ether-like" character of the ring. Key differentiator from imidazoles. |

| Ring Breathing / Deformation | 900 – 1000 | Medium | Fingerprint Marker. Sensitive to ring substitution pattern. 2-phenyl substitution often enhances bands at ~960 cm⁻¹. |

| C-H Out-of-Plane Bending | 700 – 800 | Strong | Used to determine substitution pattern (4,5-disubstituted vs. trisubstituted). |

The Isoxazole Distinction (Critical QC Check)

A common synthetic failure mode is the formation of the isoxazole isomer. IR is a rapid checkpoint to rule this out before proceeding to NMR.

-

Oxazole (1,3-isomer): Shows a distinct C=N stretch near 1550–1610 cm⁻¹.

-

Isoxazole (1,2-isomer): Characterized by a unique N-O stretch band, typically found in the 900–1000 cm⁻¹ region (often ~950 cm⁻¹), which is absent in oxazoles. Additionally, isoxazoles often show a band near 1380–1440 cm⁻¹ attributed to the specific ring deformation of the 1,2-motif.

Experimental Methodologies

To ensure reproducibility and resolution of fine spectral features (such as the splitting of skeletal bands), the following protocol is recommended.

Sample Preparation: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is standard for high-throughput screening, transmission modes are superior for detailed band shape analysis.

-

Routine Screening (ATR):

-

Crystal: Diamond or ZnSe (Single bounce).

-

Pressure: High pressure clamp required to ensure contact with the hard crystalline lattice of many oxazole drugs.

-

Note: ATR causes a slight redshift (peak shift to lower wavenumber) compared to transmission spectra due to the wavelength-dependence of penetration depth.

-

-

Structural Validation (Transmission KBr):

-

Matrix: Dry KBr powder (ratio 1:100).

-

Protocol: Grind to fine powder to minimize Christiansen effect (scattering artifacts). Press at 8-10 tons.

-

Why: Provides true relative intensities and accurate peak positions for publication/regulatory filing.

-

Instrument Parameters

-

Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may broaden closely spaced ring modes).

-

Scans: Minimum 64 scans to resolve weak overtone bands in the 1800–2000 cm⁻¹ region.

-

Apodization: Norton-Beer (Medium) for optimal trade-off between resolution and signal-to-noise.

Advanced Interpretation: Solvation & Hydrogen Bonding

Oxazoles are hydrogen bond acceptors at the Nitrogen atom (N3).[1] This interaction is critical for drug-receptor binding and can be probed via IR.

Water Cluster & Solvent Shifts

-

Free Oxazole: Sharp C=N band.

-

H-Bonded Oxazole (e.g., in protic solvents or hydrates):

-

The C=N band broadens and redshifts by 10–20 cm⁻¹.

-

Mechanism: Hydrogen bonding to the lone pair on Nitrogen weakens the C=N force constant.

-

Helium Droplet Studies: Research indicates that even a single water molecule bound to N3 induces measurable shifts, confirming the site of interaction.

-

Diagnostic Logic Flow

The following diagram illustrates the decision-making process when analyzing a putative oxazole compound.

Figure 1: Logical workflow for validating oxazole core structure and distinguishing from isoxazole contaminants.

Case Study: Drug Development Workflow

Scenario: Synthesis of a 2,5-disubstituted oxazole (e.g., a bioisostere of a non-steroidal anti-inflammatory drug).

-

Synthesis: Cyclodehydration of

-acylaminoketone (Robinson-Gabriel). -

Initial IR Check (Crude):

-

Spectrum shows broad -OH stretch (3400 cm⁻¹) and C=O stretch (1680 cm⁻¹).

-

Interpretation: Incomplete cyclization. The starting material (keto-amide) is still present.

-

-

Optimization: Reaction conditions made more acidic.

-

Final IR Check (Purified):

-

Disappearance of N-H and broad O-H bands.

-

Appearance of sharp 1595 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-O-C) .

-

-

Bioactivity Correlation:

-

The frequency of the C=N band often correlates with the electron density of the ring. Lower frequency shifts in derivatives may indicate stronger

-donating substituents, potentially increasing affinity for hydrophobic pockets in the target protein.

-

References

-

NIST Mass Spectrometry Data Center. (n.d.). Oxazole Infrared Spectrum. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

-

Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n clusters. AIP Advances. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]

-

Difference Between. (2022). Difference Between Oxazole and Isoxazole. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of Oxazole-2-carbothioic Acid Amide in DMSO for Drug Discovery Applications

An In-depth Technical Guide:

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. For novel heterocyclic compounds such as Oxazole-2-carbothioic acid amide, which hold potential as building blocks for therapeutic agents, understanding their behavior in a primary solvent like Dimethyl Sulfoxide (DMSO) is paramount for the integrity of high-throughput screening and all subsequent in vitro assays.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to accurately determine and interpret the solubility of Oxazole-2-carbothioic acid amide in DMSO. We will explore the physicochemical properties of both the solute and the solvent, delineate the critical differences between thermodynamic and kinetic solubility, and provide detailed, self-validating experimental protocols for their determination. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to troubleshoot and adapt them as necessary.

Section 1: The Critical Role of Solubility in Early-Phase Drug Discovery

In the journey from a chemical entity to a viable drug candidate, poor physicochemical properties are a leading cause of failure. Among these, solubility is arguably one of the most important, as a compound must be in solution to be absorbed, distributed, and interact with its biological target.[3] Oxazole derivatives are a class of heterocyclic compounds that are widely recognized as privileged building blocks in medicinal chemistry, frequently appearing in natural products and bioactive molecules.[4][5][6] Their unique structure contributes to their ability to interact with biological systems, making them valuable for developing novel therapeutic agents.[7]

Dimethyl Sulfoxide (DMSO) is the most common solvent used in early-stage drug discovery for creating high-concentration stock solutions.[8] Its exceptional ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable tool for screening large chemical libraries.[9][10] However, the use of DMSO is not without its complexities. A compound's apparent solubility can be influenced by numerous factors, and high concentrations of DMSO can introduce artifacts into biological assays.[11][12] Therefore, a precise understanding of a compound's solubility limit in DMSO is not merely a data point; it is a prerequisite for generating reliable, reproducible, and meaningful biological data.

Section 2: Physicochemical Properties of Key Components

A foundational understanding of the solute and solvent is essential for interpreting solubility data.

Oxazole-2-carbothioic acid amide

Oxazole-2-carbothioic acid amide is a heterocyclic compound featuring an oxazole ring. The oxazole moiety is thermally stable and possesses both weakly basic and acidic properties.[5] The carbothioamide group (-C(=S)NH2) introduces potential for hydrogen bonding, which will significantly influence its interaction with solvents. While specific experimental data for this exact molecule is not publicly available, its structural features suggest it is a polar molecule.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent that is miscible with water and a wide array of organic solvents.[10][13] Its potent solvent properties stem from its ability to accept hydrogen bonds and its large dipole moment. However, researchers must be cognizant of several key characteristics that can impact experimental outcomes.

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[12] The presence of water can significantly alter the solubility of a compound, often decreasing it. Therefore, the use of anhydrous DMSO and proper storage are critical for reproducible results.

-

Cellular Effects: While widely used, DMSO can have concentration-dependent effects on cell physiology. It is crucial to maintain a low final concentration of DMSO in cell-based assays, typically below 0.5%, to avoid cytotoxicity or other confounding effects.[12]

-

Compound Stability: As a relatively inert solvent, DMSO is suitable for maintaining stock solutions of most compounds.[13] Stock solutions are typically stored at low temperatures (-20°C or -80°C) to ensure long-term integrity.[12]

| Property | Oxazole-2-carbothioic acid amide (Inferred) | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₄H₄N₂OS₂ | (CH₃)₂SO[9] |

| Appearance | Likely a solid at room temperature | Colorless liquid[9] |

| Solvent Type | N/A (Solute) | Polar aprotic[10][13] |

| Water Solubility | Expected to be low | Miscible[9][10] |

| Key Features | Heterocyclic, H-bond donor/acceptor | Hygroscopic, high boiling point (189 °C)[9][12] |

Section 3: Understanding Solubility: Theoretical and Practical Considerations

The term "solubility" can be ambiguous without proper context. In drug discovery, the distinction between thermodynamic and kinetic solubility is vital for experimental design and data interpretation.

Defining Solubility: Thermodynamic vs. Kinetic

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. This value is independent of time and is typically determined using the shake-flask method, which requires longer incubation times (e.g., 16-72 hours) to ensure equilibrium is reached.[14][15] It is the gold standard for lead optimization and formulation stages.

-

Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[16] It is a non-equilibrium measurement and the resulting value is often higher than the thermodynamic solubility because the system does not have time to equilibrate and form a stable crystalline precipitate. Kinetic solubility assays are fast, consume very little compound, and are well-suited for high-throughput screening in the early phases of drug discovery.[15][17]

Factors Influencing Solubility Measurement

The accuracy of any solubility measurement depends on controlling several key variables:

-

Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities. The most stable polymorph will have the lowest solubility.

-

Temperature: Solubility is temperature-dependent. Most standard solubility assays are conducted at room temperature (e.g., 25°C).[15]

-

Equilibration Time: For thermodynamic solubility, insufficient equilibration time will lead to an underestimation of the true solubility.[14]

Section 4: Experimental Determination of Solubility

The following protocols provide a self-validating system for determining the solubility of Oxazole-2-carbothioic acid amide. The first protocol establishes the maximum stock concentration in pure DMSO, while the second assesses its practical solubility limit when introduced into an aqueous environment typical of biological assays.

Protocol 1: Determination of Maximum Thermodynamic Solubility in Anhydrous DMSO

This protocol uses the supersaturation method to determine the maximum concentration of the compound that can be dissolved in anhydrous DMSO at room temperature.[8]

Rationale: This method ensures that a true equilibrium is reached between the solid and dissolved states, providing an accurate value for the maximum possible stock concentration. Centrifugation is a critical step to separate any remaining undissolved solid, ensuring the supernatant is a truly saturated solution.

Materials:

-

Oxazole-2-carbothioic acid amide

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

2 mL microcentrifuge tubes

-

High-speed centrifuge

-

Calibrated micropipettes

-

HPLC-UV/MS system for quantification

Step-by-Step Methodology:

-

Prepare a Supersaturated Mixture: Weigh approximately 10 mg of Oxazole-2-carbothioic acid amide into a 2 mL microcentrifuge tube. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[8]

-

Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a fine precipitate remains visible.[8] This confirms the solution is supersaturated.

-

Equilibration: Incubate the tube at room temperature for a minimum of 24 hours to allow the solution to reach thermodynamic equilibrium. Gentle, periodic mixing during this period is recommended.[8] The extended incubation is the key step that distinguishes this as a thermodynamic measurement.

-

Separate Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid material.[8]

-

Sample the Supernatant: Carefully collect a known volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.

-

Quantification: Prepare a serial dilution of the supernatant in DMSO. Analyze these samples using a validated analytical method, such as HPLC-UV/MS, against a standard curve of the compound to determine the precise concentration. This concentration is the maximum thermodynamic solubility in DMSO.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol measures the solubility of the compound when a concentrated DMSO stock is diluted into an aqueous buffer, simulating the conditions of a typical in vitro assay.[14][16]

Rationale: This assay is critical for predicting whether a compound will precipitate when added to the aqueous media of a biological experiment. It provides a more practically relevant solubility limit for assay design than the pure DMSO value.

Materials:

-

A concentrated stock solution of Oxazole-2-carbothioic acid amide in DMSO (e.g., 50 mM, prepared based on Protocol 1)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well filter plates or high-speed centrifuge

-

HPLC-UV/MS system

Step-by-Step Methodology:

-

Prepare Compound Plate: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add Compound: Add a small volume of the concentrated DMSO stock solution (e.g., 1-2 µL) to the buffer to achieve the desired final test concentration, ensuring the final DMSO concentration is low (e.g., 1%).

-

Incubation: Shake the plate at room temperature for 2 hours to allow for any precipitation to occur.[15]

-

Separate Precipitate: Filter the samples through a 96-well filter plate or centrifuge the plate at high speed and collect the supernatant. This step removes any precipitated compound.

-

Quantification: Analyze the filtrate or supernatant via HPLC-UV/MS to determine the concentration of the compound remaining in solution.[14] This value represents the kinetic solubility under the tested conditions.

Section 5: Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Section 6: Conclusion and Best Practices

Accurately determining the solubility of Oxazole-2-carbothioic acid amide in DMSO is a foundational requirement for its successful use in drug discovery research. This guide has provided the theoretical background and detailed, actionable protocols to measure both thermodynamic and kinetic solubility.

Key Takeaways for Researchers:

-

Know Your Solubility Type: Understand the difference between thermodynamic and kinetic solubility and measure the one most relevant to your experimental stage.

-

Control Your Variables: Always use high-purity compound and anhydrous DMSO, and control for temperature and equilibration time to ensure reproducibility.

-

Validate with Quantification: Visual inspection for precipitation is insufficient. Always use a robust analytical technique like HPLC-MS for accurate quantification.

-

Context is Key: The maximum solubility in pure DMSO is essential for stock preparation, but the kinetic solubility in aqueous buffer is more predictive of a compound's behavior in a biological assay.

By adhering to these principles and protocols, researchers can build a solid foundation for their screening campaigns, ensuring data quality and making more informed decisions in the progression of potential drug candidates.

Section 7: References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Di, L., & Kerns, E. H. (2016). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Available at: [Link]

-

Reddy, T. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

-

Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. National Institutes of Health (NIH). Available at: [Link]

-

D'Amore, C., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

-

Lagorce, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). Available at: [Link]

-

Chemical Science. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Available at: [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Available at: [Link]

-

MDPI. (n.d.). Cyclic Amide-Linked Oxazolidinone Triazoles as Inhibitors of the T-Box Riboswitch. Available at: [Link]

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. acs.org [acs.org]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. inventivapharma.com [inventivapharma.com]

"Oxazole-2-carbothioic acid amide mechanism of action"

An In-depth Technical Guide to the Mechanism of Action of Oxazole-2-carbothioic Acid Amide

Authored by a Senior Application Scientist

Preamble: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in natural products, from marine and microbial sources, alongside its synthetic tractability, has cemented its status as a "privileged scaffold" in drug discovery.[2][3] Oxazole derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5][6] The stability conferred by the oxazole moiety, coupled with its capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This guide focuses on a specific derivative, oxazole-2-carbothioic acid amide, and provides a comprehensive framework for elucidating its mechanism of action, drawing upon established principles for analogous compounds.

Section 1: Postulated Mechanisms of Action for Oxazole-2-carbothioic Acid Amide

Direct mechanistic studies on oxazole-2-carbothioic acid amide are not yet prevalent in publicly accessible literature. However, by synthesizing data from related oxazole-containing molecules, we can formulate several evidence-based hypotheses regarding its potential biological activities. The carbothioic acid amide functional group at the C2 position is of particular interest, as it may engage in unique molecular interactions not seen with simple amide or carboxylic acid analogs.

Anticancer Activity: A Multi-pronged Assault

The anticancer potential of the oxazole scaffold is well-documented.[7] It is plausible that oxazole-2-carbothioic acid amide exerts its effects through one or more of the following pathways:

-

Induction of Apoptosis: Many oxazole-containing compounds trigger programmed cell death.[7] This can be initiated through the intrinsic pathway, involving the activation of caspase-9 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), or the extrinsic pathway.[7]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer agents. Oxazole derivatives have been shown to cause cell cycle arrest at the G1 and G2/M phases, preventing cancer cell proliferation.[7]

-

Modulation of Key Signaling Pathways: The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is a hallmark of many cancers. The oxazole moiety has been implicated in the modulation of this pathway.[7]

Antimicrobial and Anti-biofilm Activity

The structural features of oxazole-2-carbothioic acid amide suggest it may have utility as an antimicrobial agent.

-

Enzyme Inhibition: The compound could target essential bacterial or fungal enzymes. The thioamide group, for instance, could act as a metal chelator, disrupting the function of metalloenzymes crucial for microbial survival.

-

Biofilm Disruption: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Some heterocyclic compounds can interfere with biofilm formation. Recent studies on other oxazole derivatives have demonstrated their ability to inhibit the biofilm formation of pathogens like Staphylococcus aureus.[8]

Targeted Enzyme Inhibition

Beyond broad antimicrobial or anticancer effects, the specific chemical functionalities of oxazole-2-carbothioic acid amide suggest the potential for targeted enzyme inhibition.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A patent for an oxazole derivative highlighted its activity as a potent and selective FAAH inhibitor, pointing towards applications in analgesia and anti-inflammatory therapies.[2] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[9] The thioamide moiety could potentially interact with the catalytic serine residue of FAAH.

Section 2: A Step-by-Step Experimental Framework for MOA Elucidation

To move from hypothesis to validated mechanism, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing data that informs the next.

Phase 1: Initial Target Identification and Validation

The primary objective of this phase is to identify the direct molecular target(s) of oxazole-2-carbothioic acid amide.

Experimental Workflow: Target Identification

Caption: Workflow for identifying and validating the direct molecular target.

Protocol 2.1.1: Affinity-Based Proteomics for Target Discovery

This protocol aims to isolate proteins that physically interact with the compound of interest.

Causality: By immobilizing the compound on a solid support, we can "fish" for its binding partners from a complex protein mixture (cell lysate). This is a powerful, unbiased method for identifying direct targets.

Methodology:

-

Synthesis of an Affinity Probe: Synthesize a derivative of oxazole-2-carbothioic acid amide with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). This is crucial for subsequent immobilization.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

-

Cell Lysis: Prepare a native cell lysate from a cell line that shows a phenotypic response to the compound. It is critical to use lysis buffers that do not disrupt native protein conformations.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: Compare the proteins identified in the compound pulldown to the negative control. Bona fide targets should be significantly enriched in the compound sample.

Trustworthiness: The inclusion of a "beads-only" or "linker-only" control is non-negotiable. It allows for the subtraction of background proteins that bind non-specifically to the matrix, ensuring that identified hits are a result of specific interactions with the immobilized compound.

Protocol 2.1.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA validates direct binding of a compound to its target in a cellular context.

Causality: The binding of a ligand (our compound) to a protein stabilizes the protein's structure, making it more resistant to thermal denaturation. By heating cell lysates treated with the compound and measuring the amount of soluble protein at different temperatures, we can identify which proteins are stabilized by the compound.

Methodology:

-

Cell Treatment: Treat intact cells with oxazole-2-carbothioic acid amide at various concentrations. A vehicle-only (e.g., DMSO) control is essential.

-

Cell Lysis: Harvest and lyse the cells using a gentle method like freeze-thaw cycles to release proteins.

-

Heating: Aliquot the lysate into a PCR plate and heat the samples to a range of temperatures (e.g., 40°C to 70°C).

-

Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

-

Analysis by Western Blot or Mass Spectrometry: Collect the supernatant (soluble fraction) and analyze the abundance of the candidate target protein(s) (identified from proteomics) by Western blotting. For a more unbiased approach, the entire soluble proteome can be analyzed by mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Phase 2: Characterizing the Downstream Cellular Consequences

Once a direct target is validated, the next step is to understand the functional consequences of this interaction on cellular pathways.

Experimental Workflow: Pathway Analysis

Caption: Workflow for elucidating downstream cellular pathways.

Protocol 2.2.1: Transcriptomic Profiling using RNA-Sequencing

RNA-Seq provides a global, unbiased view of how the compound alters gene expression.

Causality: Changes in the activity of a target protein will lead to downstream changes in signaling cascades, which in turn alter the expression of specific genes. RNA-Seq captures this "gene expression signature."

Methodology:

-

Cell Treatment: Treat cells with oxazole-2-carbothioic acid amide and a vehicle control for a predetermined time course (e.g., 6, 12, and 24 hours).

-

RNA Extraction: Isolate high-quality total RNA from the cells.

-

Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA selection, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.

-

Use pathway analysis tools (e.g., GSEA, IPA) to identify biological pathways that are enriched among the differentially expressed genes.

-

Trustworthiness: Biological replicates (minimum of three per condition) are absolutely essential to ensure statistical power and to distinguish true biological changes from experimental noise.

Protocol 2.2.2: Validation of Pathway Modulation by Western Blot

This protocol validates the findings from RNA-Seq and proteomics at the protein level.

Causality: If a signaling pathway is modulated, the phosphorylation status or cleavage of key proteins within that pathway will change. Western blotting is the gold standard for detecting these specific molecular events.

Methodology:

-

Prepare Lysates: Treat cells as in the previous protocols and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-specific antibodies for signaling proteins, or antibodies that recognize cleaved forms of proteins like PARP or caspases).

-

Use a loading control antibody (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the signal using an appropriate substrate (e.g., chemiluminescent).

Section 3: Data Synthesis and Quantitative Analysis

Table 1: Example Quantitative Data Summary

| Assay Type | Parameter | Oxazole-2-carbothioic acid amide | Control Compound |

| Cell Viability | IC₅₀ (µM) in HCT116 cells | 5.2 | > 100 |

| Target Binding (SPR) | Kᴅ (nM) for Target X | 150 | No Binding |

| Enzyme Inhibition | IC₅₀ (µM) against Target X | 0.8 | > 50 |

| CETSA | ΔTₘ (°C) for Target X | +4.5 | 0 |

Conclusion

While the precise mechanism of action for oxazole-2-carbothioic acid amide remains to be fully elucidated, its chemical structure, rooted in the versatile oxazole scaffold, suggests significant therapeutic potential. The hypotheses presented here—spanning anticancer, antimicrobial, and specific enzyme inhibition activities—provide a logical starting point for investigation. By employing the rigorous, multi-step experimental framework detailed in this guide, researchers can systematically identify the molecular target, validate target engagement, and map the downstream cellular consequences of compound activity. This integrated approach, combining unbiased discovery techniques with targeted validation, is essential for building a comprehensive and trustworthy understanding of a novel compound's mechanism of action, paving the way for its future development as a potential therapeutic agent.

References

- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.

- Chem-Impex. (n.d.). Oxazole-2-carboxylic acid amide.

- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.

- Chem-Impex. (n.d.). Oxazole-4-carbothioic acid amide.

- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- International Journal of Computational Engineering Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- NCBI Bookshelf. (2012). Assay Guidance Manual - Mechanism of Action Assays for Enzymes.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

- PubMed Central. (n.d.). Naturally Occurring Oxazole-Containing Peptides.

- MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.

- PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.

- PubMed Central. (n.d.). Fatty Acid Amide Signaling Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Computational Profiling of Thioamide Scaffolds: A Case Study of Oxazole-2-carbothioic Acid Amide

Executive Summary

This technical guide outlines a rigorous in silico profiling protocol for Oxazole-2-carbothioic acid amide , a critical bioisostere in modern drug discovery. While oxazole-2-carboxamides are common in kinase inhibitors and antibiotics, the thioamide variant (-C(=S)NH

This guide moves beyond simple property calculation. It establishes a causal link between quantum mechanical behavior (tautomerism) and macroscopic pharmaceutical properties (ADMET), providing a self-validating workflow for researchers.

Module 1: Quantum Mechanical Profiling (DFT)

The Tautomeric Challenge

Unlike their oxygen counterparts, thioamides exhibit significant thione-thiol tautomerism. In the context of an oxazole ring attached to the C2 position, this equilibrium dictates the molecule's H-bond donor/acceptor profile.

-

Thione Form (Preferred):

-

Iminothiol Form (Transient):

The thione form is generally more stable due to the strength of the C=S

DFT Protocol

To determine the bioactive conformation, we employ Density Functional Theory (DFT).

Step-by-Step Workflow:

-

Software Setup: Gaussian 16 or ORCA.

-

Basis Set Selection: Use B3LYP/6-311+G(d,p) . The diffuse functions (+) are critical for sulfur's large electron cloud and lone pairs.

-

Solvation Model: Apply PCM (Polarizable Continuum Model) using water (

) to simulate physiological conditions. -

Frequency Calculation: Essential to verify the structure is a true minimum (zero imaginary frequencies).

Critical Analysis:

If the energy gap (

Figure 1: Tautomeric equilibrium pathway. The thione form is typically the global minimum, but the transition state energy determines the rate of exchange.

Module 2: Physicochemical & ADMET Prediction

The "Sulfur Effect" on Lipophilicity

Replacing oxygen with sulfur (a "chalcogen exchange") dramatically alters the partition coefficient (LogP). Sulfur is less electronegative (2.58 vs 3.44) and has a larger van der Waals radius (1.80 Å vs 1.52 Å).

Comparative Data (Predicted):

| Property | Oxazole-2-carboxamide (O) | Oxazole-2-carbothioic amide (S) | Impact |

| LogP (Lipophilicity) | ~0.35 | ~0.95 | Increased: Better membrane permeability. |

| H-Bond Donor | Strong | Stronger | Enhanced: N-H becomes more acidic. |

| H-Bond Acceptor | Strong | Weak | Reduced: Sulfur is a poor acceptor. |

| TPSA (Ų) | ~55.0 | ~40.0 - 70.0* | Variable: S contributes differently to polar surface area. |

*Note: TPSA calculations for sulfur vary by algorithm; use ChemAxon or SwissADME for consensus.

ADMET Protocol (SwissADME)

We utilize the SwissADME platform for high-throughput profiling. This system is authoritative for fragment-based drug discovery [1].

Protocol:

-

Input: SMILES string for Oxazole-2-carbothioic acid amide: NC(=S)c1cocn1.

-

Verify: Check the "Bioavailability Radar". The thioamide should fall within the pink zone (LIPO, SIZE, POLAR, INSOLU, SATU, FLEX).[1]

-

BOILED-Egg Model: Assess blood-brain barrier (BBB) permeation. Thioamides often cross the BBB more effectively than amides due to reduced desolvation penalties.

Module 3: Molecular Docking & Interaction Profiling

Binding Site Compatibility

When docking this scaffold, standard amide parameters often fail. The C=S bond length (~1.6 Å) is significantly longer than C=O (~1.2 Å).[2] This requires a larger binding pocket.

Key Interactions to Monitor:

- -Hole Bonding: Sulfur can engage in chalcogen bonding (similar to halogen bonding) with backbone carbonyls.

- -Stacking: The oxazole ring is aromatic; however, the thioamide group can twist out of plane, disrupting planarity.

Simulation Workflow

To validate the binding mode, a static docking followed by MD is required.

Figure 2: Validation workflow. Note the specific requirement for CHARMM36m forcefield which handles sulfur parameters accurately.

Module 4: Toxicity & Stability (In Silico Toxicology)

Thioamides are metabolically distinct. The sulfur atom is a "soft" nucleophile but can be oxidized to sulfines (

Prediction Protocol:

-

Metabolic Stability: Use SmartCyp or XenoSite to predict P450 sites of metabolism.

-

Expectation: The oxazole C5 position and the thioamide sulfur are primary hotspots.

-

-

Toxicity Flags: Run Derek Nexus or ProTox-II .

-

Alert: Thioamides can inhibit thyroid peroxidase (TPO). Screen specifically for "Thiourea/Thioamide" structural alerts [2].

-

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][4][5] Scientific Reports, 7, 42717.[3][5] [Link]

-

Mulliner, D., et al. (2020). In Silico Models to Predict the Perturbation of Molecular Initiating Events Related to Thyroid Hormone Homeostasis.[6][7] Chemical Research in Toxicology, 33(1), 239–253. [Link]

-

Jagodzinski, F. (2020). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.[2][8] Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SwissADME [swissadme.ch]

- 4. SwissADME [swissadme.ch]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Identification of Potential Thyroid Hormone System Disruptors among Chemicals in Human Serum and Chemicals with a High Exposure Index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Oxazole-2-carbothioic Acid Amide in Antimicrobial Assays

[1]

Introduction: The Oxazole Thioamide Scaffold

Oxazole-2-carbothioic acid amide represents a high-value pharmacophore in modern antimicrobial discovery. While often utilized as a synthetic intermediate for bis-heterocycles (e.g., thiazole-oxazole conjugates found in marine peptides like sulfomycins), the thioamide moiety itself confers unique bioactivity. Unlike its oxo-analog, the thioamide group exhibits enhanced lipophilicity and distinct metal-chelating properties, making it a potent "warhead" for targeting metalloenzymes in resistant bacterial strains [1, 2].

This guide details the protocols for evaluating this scaffold, addressing the specific physicochemical challenges (solubility, oxidative instability) inherent to thioamides.

Chemical Handling & Stability (Critical Pre-Assay Checks)

Before initiating biological assays, researchers must account for the specific properties of the thioamide group.

-

Solubility: Oxazole-2-carbothioic acid amides are typically hydrophobic. Stock solutions should be prepared in 100% DMSO at 10–50 mM.

-

Oxidative Instability: The C=S bond is susceptible to oxidation to the amide (C=O) or S-oxide forms upon prolonged exposure to air or reactive oxygen species (ROS).

-

Recommendation: Store stock solutions at -20°C under argon/nitrogen.

-

Validation: Verify purity via LC-MS prior to MIC assays to ensure the thioamide peak (M+H) is dominant over the oxo-impurity (M-16).

-

Application Note 1: High-Throughput MIC Determination

Context: The primary screen for this scaffold is the Minimum Inhibitory Concentration (MIC) assay. Due to the potential for non-specific aggregation or precipitation of the oxazole core in aqueous media, a modified broth microdilution method is required.

Experimental Design Strategy

-

Cation Adjustment: Thioamides can chelate divalent cations (

,-

Expert Insight: Run parallel assays in standard CAMHB and metal-depleted media (chelex-treated) to identify metal-dependent mechanisms [3].

-

-

Inoculum Density: Adhere strictly to

CFU/mL. Higher densities can overwhelm the bacteriostatic potential of thioamides.

Application Note 2: Mechanism of Action – Metal Rescue Assay

Context: A distinct mechanism for oxazole thioamides is the sequestration of biologically essential metals or the inhibition of metalloenzymes (e.g., peptide deformylase).

The "Rescue" Principle

If the antimicrobial activity is driven by metal starvation (chelation), adding excess specific metal ions (

Detailed Protocols

Protocol A: Broth Microdilution for Thioamides

Objective: Determine MIC against ESKAPE pathogens.

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin (0.01%) or TTC (viability indicators).

-

Test Compound: Oxazole-2-carbothioic acid amide (Stock: 10 mM in DMSO).

-

Positive Control: Linezolid or Vancomycin (Oxazole-relevant classes).

Workflow:

-

Plate Preparation: Dispense 50 µL CAMHB into columns 2–12 of a 96-well plate.

-

Compound Dilution: Add 100 µL of 2x compound stock (in media, <1% DMSO final) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

-

Controls:

-

Column 11: Growth Control (Media + Bacteria + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 50 µL of standardized bacterial suspension (

CFU/mL) to wells 1–11. Final volume: 100 µL. Final bacterial load: -

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout: Visual turbidity or add 10 µL Resazurin; incubate 2 hours. Blue

Pink indicates growth.

Protocol B: Metal Ion Rescue Assay

Objective: Validate metal chelation mechanism.

Workflow:

-

Determine the baseline MIC of the oxazole thioamide using Protocol A.

-

Prepare CAMHB supplemented with metals:

- (50 µM)

- (50 µM)

- (50 µM)

-

Repeat MIC assay using supplemented media.

-

Interpretation: A

4-fold increase in MIC in the presence of a specific metal indicates the compound targets pathways dependent on that metal.

Data Analysis & Visualization

Table 1: Interpretation of Metal Rescue Data

| Baseline MIC (µg/mL) | MIC + Zn (µg/mL) | MIC + Fe (µg/mL) | Interpretation |

| 4.0 | 4.0 | 4.0 | Mechanism is Metal-Independent (e.g., cell wall) |

| 4.0 | >64.0 | 4.0 | Mechanism involves Zinc Chelation/Metalloenzyme |

| 4.0 | 4.0 | 32.0 | Mechanism involves Iron Sequestration |

Visual 1: Assay Workflow Logic

Caption: Step-by-step workflow for determining MIC of oxidation-sensitive thioamides.

Visual 2: Mechanism of Action (Chelation Hypothesis)

Caption: Proposed mechanism where thioamide sequesters essential metal cofactors, inactivating bacterial enzymes.

References

-

Chhabra, S., et al. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269–286.[1] Retrieved from [Link]

- Witty, M. J., et al. (2000). Synthesis and antimicrobial activity of oxazole-based inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on general oxazole inhibitor research).

-

MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. Retrieved from [Link]

Sources

Application Note: Screening Oxazole-2-carbothioic Acid Amide Scaffolds Against Cancer Cell Lines

Executive Summary

Oxazole-2-carbothioic acid amide (CAS 885274-25-9) represents a privileged structural motif in medicinal chemistry, serving as a bioisostere to the classic amide bond. While oxazole derivatives are well-documented inhibitors of tubulin polymerization and various kinases (VEGFR, EGFR), the introduction of the thioamide (–C(=S)NH2) moiety alters electronic distribution, lipophilicity, and hydrogen-bonding capability, potentially overcoming resistance mechanisms associated with standard amide-linked inhibitors.

This Application Note provides a rigorous, standardized protocol for screening this scaffold against cancer cell lines. It moves beyond simple cytotoxicity, integrating compound stability management (crucial for thioamides) with a logic-gated screening cascade designed to identify high-quality hits while filtering out false positives caused by aggregation or chemical instability.

Chemical Handling & Pre-Screening Preparation

Critical Causality: Thioamides are generally stable but can be susceptible to oxidative desulfurization or hydrolysis under extreme pH or in the presence of strong oxidizers. Proper handling is the first step in ensuring data integrity.

Protocol A: Stock Solution Preparation

-

Solvent Selection: Dissolve Oxazole-2-carbothioic acid amide in anhydrous Dimethyl Sulfoxide (DMSO).

-

Reasoning: DMSO ensures complete solubilization of the aromatic heterocycle. Avoid protic solvents (EtOH/MeOH) for long-term storage to prevent potential solvolysis.

-

-

Concentration: Prepare a 10 mM master stock.

-

Validation: Verify solubility by visual inspection and, if available, nephelometry to ensure no micro-precipitates form.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C under nitrogen or argon gas.

-

Stability Check: Thioamides can slowly oxidize to amides. Perform LC-MS purity checks every 3 months.

-